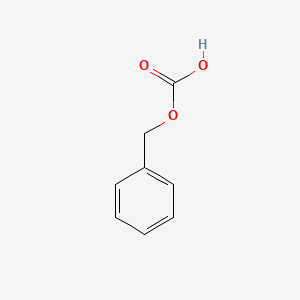

Carbonic acid monobenzyl ester

Description

Carbonic acid monobenzyl ester (CAMBE) is an organic ester derived from carbonic acid (H₂CO₃) and benzyl alcohol. It is structurally characterized by a benzyl group (C₆H₅CH₂−) attached to one of the hydroxyl groups of carbonic acid, forming a monoester. CAMBE is hypothesized to share similar reactivity and applications with other carbonic acid esters, including use as intermediates in pharmaceuticals, prodrugs, and materials science.

Propriétés

Numéro CAS |

39608-52-1 |

|---|---|

Formule moléculaire |

C8H8O3 |

Poids moléculaire |

152.15 g/mol |

Nom IUPAC |

benzyl hydrogen carbonate |

InChI |

InChI=1S/C8H8O3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) |

Clé InChI |

NJAPCAIWQRPQPY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)O |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for esters, proceeding via acid- or base-catalyzed pathways . For carbonic acid monobenzyl ester, this process yields carbonic acid derivatives and benzyl alcohol.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., H₂SO₄ or HCl):

-

Protonation of the carbonyl oxygen increases electrophilicity.

-

Nucleophilic attack by water forms a tetrahedral intermediate.

-

Deprotonation and elimination regenerate the carbonyl group, releasing benzyl alcohol and carbonic acid (H₂CO₃), which further decomposes to CO₂ and water .

Conditions : 20–80°C, aqueous acidic medium .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments (e.g., NaOH or KOH):

-

Nucleophilic attack by hydroxide forms a carboxylate intermediate.

-

Deprotonation yields a stable carboxylate salt (e.g., sodium carbonate) and benzyl alcohol .

Conditions : Room temperature to 80°C, rapid stirring .

Transesterification

This reaction replaces the benzyl group with another alcohol moiety. Acid or base catalysts facilitate the equilibrium-driven process .

Mechanism :

-

Protonation of the carbonyl (acid) or alkoxide formation (base).

-

Nucleophilic substitution by the new alcohol.

-

Rearomatization releases benzyl alcohol.

Example :

Conditions : Alcohol as solvent, 50–100°C .

Aminolysis

Reaction with amines converts the ester into amides or carbamates, depending on conditions .

Mechanism :

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Elimination of benzyl alcohol forms the amide.

Example :

Conditions : Excess amine, 25–60°C .

Stability and Decomposition

Despite ester lability, this compound exhibits unexpected stability in acidic solutions and gas phases, resisting hydrolysis under mild conditions. This contrasts with simpler alkyl carbonates (e.g., methyl/ethyl esters), which decompose readily .

Key Findings :

-

Gas-phase stability : Sublimes without decomposition at low pressures .

-

Conformational isomerism : Exists in a 5:1 ratio of conformers in argon matrices .

Research Insights

-

Synthetic Utility : The compound’s stability in acidic media enables its use as a protecting group or intermediate in multistep syntheses .

-

Mechanistic Flexibility : Nucleophilic acyl substitution dominates its reactivity, with solvent polarity and temperature modulating reaction rates .

-

Isolation Challenges : Pure this compound requires careful pH control during workup to avoid premature hydrolysis .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Table 1: Structural Comparison of Carboxylic Acid Esters

| Compound | Molecular Formula | Molecular Weight | Key Functional Group | Acid Precursor |

|---|---|---|---|---|

| Carbonic acid monobenzyl ester | C₈H₈O₃ | 152.15 g/mol | Benzyl ester | Carbonic acid |

| Carbonic acid monomethyl ester | C₂H₄O₃ | 76.05 g/mol | Methyl ester | Carbonic acid |

| Succinic acid monobenzyl ester | C₁₁H₁₂O₄ | 208.21 g/mol | Benzyl ester | Succinic acid |

| Adipic acid monobenzyl ester | C₁₃H₁₆O₄ | 236.27 g/mol | Benzyl ester | Adipic acid |

- Carbonic Acid Esters (CAMBE, CAMME, CAME): These esters differ in alkyl/aryl substituents. The benzyl group in CAMBE introduces aromaticity, enhancing lipophilicity and stability compared to methyl or ethyl esters .

- Succinic/Adipic Acid Monobenzyl Esters: These are dicarboxylic acid monoesters. Succinic acid monobenzyl ester () has a shorter carbon chain than adipic acid monobenzyl ester (), affecting solubility and reactivity.

Physical and Chemical Properties

Table 4: Physical Properties

Research Findings and Implications

- Prodrug Design: The benzyl ester group is pivotal in masking polar groups (e.g., phosphonates in tenofovir), enabling passive diffusion and enzymatic activation in target tissues .

- Material Science: Monobenzyl esters of dicarboxylic acids serve as precursors for zwitterionic lipids, enhancing biocompatibility in drug delivery systems .

- Spectroscopic Insights: Carbonic acid esters (CAMME, CAME) exhibit conformational isomerism in the gas phase, providing models for understanding CAMBE behavior .

Q & A

Q. Advanced

- HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) : Reduces racemization during condensation by activating carboxyl groups without nucleophilic interference, critical for chiral integrity in peptide amphiphiles .

- EDC/DPTS : Enhances coupling efficiency in hydrazide formation, particularly for sterically hindered substrates .

Methodological insight : Monitor reaction progress via TLC or HPLC to adjust coupling times and prevent over-activation.

Which analytical techniques are critical for confirming structural integrity and purity?

Q. Basic

- Spectroscopy : IR spectroscopy validates ester carbonyl stretches (e.g., 1720–1740 cm⁻¹) and matrix isolation IR for polymorph identification .

- Chromatography : HPLC or GC-MS identifies residual solvents/byproducts .

- NMR : ¹H/¹³C NMR confirms benzyl group integration (δ ~5.1 ppm for CH₂Ph) .

What strategies resolve contradictions in structural data (e.g., polymorphism)?

Q. Advanced

- Matrix isolation IR : Trapping carbonic acid derivatives in noble gas matrices at cryogenic temperatures allows unambiguous identification of α/β forms .

- Theoretical calculations : Compare experimental IR spectra with DFT-derived vibrational modes to resolve ambiguities .

How does benzyl ester stability under varying conditions impact experimental design?

Q. Advanced

- Acid/Base Sensitivity : Benzyl esters hydrolyze under strong acids (e.g., TFA) but remain stable in mild buffers (pH 4–8) .

- Thermal Stability : Decomposition above 60°C necessitates low-temperature storage (0–8°C) .

Design tip : Use tert-butyl esters for acid-labile intermediates and benzyl esters for base-sensitive steps .

What pharmacokinetic advantages does the benzyl ester group offer in prodrug design?

Q. Advanced

- Enhanced Lipophilicity : Improves cell membrane permeability, as seen in tenofovir prodrugs with 3–5× higher intrahepatic concentrations .

- Controlled Release : Enzymatic or hydrolytic cleavage in vivo ensures targeted activation .

What are best practices for documenting experimental reproducibility?

Q. Basic

- Detailed Protocols : Include reagent purity, solvent ratios, and reaction times (e.g., "EDC/DPTS in DCM, 24 h, RT") .

- Supporting Information : Provide chromatograms, spectral data, and crystallographic details for critical intermediates .

How does hydrogenolysis efficiency with Pd/C affect benzyl ester deprotection?

Q. Advanced

- Catalyst Loading : 10% Pd/C under H₂ (1 atm) in THF/EtOH (1:1) achieves >90% yield without over-reduction .

- Substrate Sensitivity : Aromatic or heterocyclic groups may require modified conditions (e.g., lower H₂ pressure) .

What role does the benzyl ester play in enhancing therapeutic bioavailability?

Q. Advanced

- PSMA Ligands : Fluorinated benzyl esters improve ¹⁸F radiolabeling efficiency for prostate cancer imaging .

- Hedgehog Inhibitors : Benzyl-protected carboxylic acids enhance blood-brain barrier penetration .

How to address byproduct characterization during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.